(S)-1-(3-Chlorophenyl)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(3-chlorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIWCUPYMOIFAV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301281074 | |
| Record name | (αS)-3-Chloro-α-ethylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301281074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1075715-57-9 | |
| Record name | (αS)-3-Chloro-α-ethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1075715-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-3-Chloro-α-ethylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301281074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1075715-57-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chiral Resolution and Enantiomeric Enrichment Techniques for S 1 3 Chlorophenyl Propan 1 Amine
Chemical Resolution Methods
Chemical resolution through the formation of diastereomeric salts is a classical and widely used method for separating enantiomers. This technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by conventional methods like fractional crystallization.
Diastereomeric Salt Formation with Chiral Acids (e.g., L-(-)-3-Phenyllactic Acid)
The resolution of racemic 1-(3-chlorophenyl)propan-1-amine (B1591722) can be achieved by forming diastereomeric salts with a chiral acid. While specific studies detailing the use of L-(-)-3-Phenyllactic Acid for this particular amine are not prevalent in publicly available literature, the principles of this method are well-established. Chiral acids like tartaric acid and its derivatives are commonly employed for resolving racemic amines. libretexts.orglibretexts.org The reaction involves the acid-base neutralization between the basic amine and the acidic resolving agent.
In a typical procedure, the racemic amine is dissolved in a suitable solvent, and a solution of the chiral acid, such as L-(-)-3-Phenyllactic Acid, is added. This results in the formation of two diastereomeric salts: [(S)-1-(3-chlorophenyl)propan-1-ammonium]-[(S)-3-phenyllactate] and [(R)-1-(3-chlorophenyl)propan-1-ammonium]-[(S)-3-phenyllactate]. Due to their different spatial arrangements, these diastereomers exhibit distinct physical properties, most importantly, differential solubility in a given solvent system. This difference in solubility is the key to their separation.
The choice of the resolving agent is crucial and is often determined empirically. The agent must be readily available in high enantiomeric purity, and the resulting diastereomeric salts should have a significant difference in solubility to allow for efficient separation. researchgate.net
Crystallization Parameters and Efficiency in Enantiomer Separation
The efficiency of enantiomer separation through diastereomeric salt crystallization is highly dependent on several parameters. The selection of the solvent system is paramount, as it directly influences the solubility of the diastereomeric salts. A solvent must be chosen in which one diastereomer is significantly less soluble than the other. Common solvents used in these resolutions include alcohols (e.g., methanol (B129727), ethanol), ketones, and aqueous mixtures. rsc.org
The temperature profile during crystallization also plays a critical role. Controlled cooling of the supersaturated solution allows for the selective crystallization of the less soluble diastereomer, leaving the more soluble one in the mother liquor. nih.gov The rate of cooling can affect the size and purity of the crystals formed. A slower cooling rate generally leads to larger and purer crystals.
The stoichiometry of the resolving agent to the racemate can also impact the resolution efficiency. While a 1:1 molar ratio is often used, sometimes using a substoichiometric amount of the resolving agent can be advantageous. researchgate.net The final purity of the desired enantiomer is often enhanced through recrystallization of the isolated diastereomeric salt until a constant optical rotation is achieved, indicating the separation is complete. libretexts.orglibretexts.org After separation, the desired enantiomer is recovered by treating the purified diastereomeric salt with a base to neutralize the chiral acid.
Table 1: Key Parameters in Diastereomeric Salt Crystallization
| Parameter | Influence on Separation | Typical Conditions/Considerations |
|---|---|---|
| Solvent | Affects the differential solubility of diastereomeric salts. | Alcohols (Methanol, Ethanol), Acetone (B3395972), Water, or mixtures thereof. The ideal solvent maximizes the solubility difference. |
| Temperature | Controls the rate and selectivity of crystallization. | Gradual cooling from a higher temperature to a lower one (e.g., from 60°C to room temperature or below). |
| Concentration | Influences the yield and purity of the crystallized salt. | Solutions are typically prepared near saturation at a higher temperature. |
| Stirring | Affects crystal growth and prevents agglomeration. | Continuous, gentle stirring is often applied during the crystallization process. |
| Molar Ratio | Can influence the efficiency and yield of the resolution. | Typically a 1:1 molar ratio of racemate to resolving agent, but can be varied. |
Chromatographic Chiral Separation Methodologies
High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used analytical and preparative technique for separating enantiomers. This method offers high resolution and can be applied to a broad range of compounds.
Chiral Stationary Phase Selection and Optimization (e.g., Chiralpak® Columns)
The selection of the appropriate chiral stationary phase is the most critical factor in developing a successful chiral HPLC separation. Polysaccharide-based CSPs, such as those found in the Chiralpak® series of columns, are particularly effective for resolving a wide variety of racemic compounds, including amines. magtechjournal.comshsmu.edu.cn These CSPs often consist of cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support.
For the separation of compounds like 1-(3-chlorophenyl)propan-1-amine, columns such as Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) are often good starting points. mdpi.com The chiral recognition mechanism of these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. The presence of the chlorophenyl group and the amine functionality in the target molecule provides sites for these interactions. Immobilized polysaccharide-based CSPs are often preferred as they offer greater solvent compatibility, allowing for a wider range of mobile phases to be used. nih.gov
Eluent System Development for High Enantiomeric Purity
The composition of the mobile phase, or eluent, significantly impacts the retention and resolution of enantiomers in chiral HPLC. For polysaccharide-based CSPs, separations can be performed in normal-phase, reversed-phase, or polar organic modes.
In normal-phase mode, a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is commonly used. researchgate.net The ratio of these components is adjusted to optimize the separation. For basic compounds like amines, the addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), to the mobile phase is often necessary to improve peak shape and resolution by minimizing undesirable interactions with residual silanol (B1196071) groups on the silica support. magtechjournal.com
In reversed-phase mode, mixtures of water or buffer with acetonitrile (B52724) or methanol are typical eluents. The pH of the aqueous phase can be a critical parameter to control the ionization state of the amine. Polar organic mode, using a single polar solvent like methanol or acetonitrile with additives, can also be effective. nih.gov
The development of an optimal eluent system often involves screening different solvent combinations and additive concentrations to achieve baseline separation of the enantiomers with good peak symmetry and reasonable analysis time.
Table 2: Typical Eluent Systems for Chiral HPLC of Amines
| Elution Mode | Typical Mobile Phase Composition | Role of Components |
|---|---|---|
| Normal Phase | n-Hexane / Isopropanol (or Ethanol) with 0.1% Diethylamine (DEA) | n-Hexane is the weak solvent, the alcohol is the strong solvent, and DEA is a basic additive to improve peak shape. |
| Reversed Phase | Acetonitrile / Water with Buffer (e.g., Ammonium (B1175870) Bicarbonate) | Water/buffer is the weak solvent, and acetonitrile is the strong solvent. The buffer controls pH. |
| Polar Organic | Methanol with 0.1% Trifluoroacetic Acid (TFA) or DEA | Methanol acts as the mobile phase. Additives are used to improve peak shape and selectivity. |
Kinetic Resolution via Enzymatic Acylation
Enzymatic kinetic resolution is a highly selective and environmentally friendly method for obtaining enantiomerically pure compounds. This technique utilizes the stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.
For the resolution of racemic amines, lipases are commonly employed to catalyze the enantioselective acylation of the amine. nih.gov Enzymes such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, are known for their high efficiency and broad substrate scope in these reactions. organic-chemistry.orgnih.gov
The process involves reacting the racemic 1-(3-chlorophenyl)propan-1-amine with an acyl donor, such as an ester (e.g., ethyl acetate) or an anhydride, in the presence of the lipase. The enzyme will selectively catalyze the acylation of one enantiomer, for instance, the (R)-enantiomer, to form the corresponding amide. The unreacted (S)-1-(3-chlorophenyl)propan-1-amine can then be separated from the newly formed amide by standard techniques like chromatography or extraction.
The efficiency of the kinetic resolution is determined by the enantioselectivity of the enzyme, which is often expressed as the enantiomeric ratio (E-value). A high E-value indicates that the enzyme reacts much faster with one enantiomer than the other, leading to a high enantiomeric excess of the unreacted substrate and the product. The reaction is typically allowed to proceed to approximately 50% conversion to achieve the highest possible enantiomeric purity for both the remaining starting material and the product. nih.gov
Table 3: Components of Enzymatic Kinetic Resolution of Amines
| Component | Role | Example |
|---|---|---|
| Substrate | The racemic mixture to be resolved. | Racemic 1-(3-chlorophenyl)propan-1-amine |
| Enzyme | The biocatalyst that provides stereoselectivity. | Candida antarctica Lipase B (Novozym 435) |
| Acyl Donor | A reagent that provides the acyl group for the amidation reaction. | Ethyl acetate, Isopropyl acetate |
| Solvent | The medium for the reaction. | Toluene, Hexane, or solvent-free conditions. |
Lipase-Catalyzed Processes (e.g., Candida antarctica Lipase B)
Lipases are a versatile class of enzymes widely employed in organic synthesis due to their stability in organic solvents, broad substrate specificity, and high enantioselectivity. nih.govnih.gov Candida antarctica lipase B (CALB) is a particularly effective and commonly used biocatalyst for the kinetic resolution (KR) of chiral amines. nih.govproquest.com In a typical lipase-catalyzed kinetic resolution, a racemic amine is reacted with an acylating agent. The enzyme selectively acylates one enantiomer at a much faster rate, allowing for the separation of the unreacted enantiomer and the acylated product.
The choice of immobilization support for the lipase can be crucial for enhancing its selectivity and stability. nih.gov For instance, CALB immobilized on magnetic nanoparticles has demonstrated high efficiency in the kinetic resolution of various chiral amines. nih.gov The selection of the acylating agent also plays a significant role in the success of the resolution process. proquest.com
Enantioselectivity and Conversion Control in Enzymatic Kinetic Resolution
The efficiency of an enzymatic kinetic resolution is primarily determined by its enantioselectivity, often expressed as the enantiomeric ratio (E). researchgate.net A high E value signifies that the enzyme has a strong preference for one enantiomer over the other, which is essential for obtaining products with high enantiomeric excess (ee). researchgate.net For a kinetic resolution to be effective, the conversion of the substrate must be carefully controlled, ideally around 50%, to maximize the yield and enantiomeric purity of both the unreacted amine and the acylated product. researchgate.netrsc.org
Several factors influence the enantioselectivity and conversion rate, including the choice of lipase, the acyl donor, the solvent, and the reaction temperature. researchgate.net For example, studies on various benzylic amines have shown that sol-gel immobilized CALB can provide excellent enantiomeric excesses in lipase-mediated kinetic resolutions. nih.govacs.org The reaction conditions are optimized to achieve a balance between reaction rate and selectivity, ensuring the production of the desired enantiomer in high purity.
Table 1: Factors Influencing Enzymatic Kinetic Resolution
| Parameter | Influence on the Process |
|---|---|
| Enzyme Choice | Determines the enantioselectivity and reaction rate. Candida antarctica Lipase B is highly effective for amine resolution. nih.govproquest.com |
| Acylating Agent | Affects the reaction rate and can influence the enzyme's selectivity. proquest.com |
| Solvent | Can impact enzyme activity, stability, and substrate solubility. nih.gov |
| Temperature | Influences the reaction rate and can affect the enzyme's stability and enantioselectivity. researchgate.net |
| Conversion Control | Crucial for achieving high enantiomeric excess of both the product and the remaining substrate. rsc.org |
Dynamic Kinetic Resolution (DKR) and Continuous Flow Systems
While enzymatic kinetic resolution is a valuable technique, its maximum theoretical yield for a single enantiomer is limited to 50%. organic-chemistry.org To overcome this limitation, dynamic kinetic resolution (DKR) has been developed. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired enantiomerically pure product. organic-chemistry.orgnih.gov
Process Intensification through Continuous Flow Methodologies
Continuous flow systems offer several advantages over traditional batch processes, including improved process control, enhanced safety, and the potential for process intensification. researchgate.netscispace.com The application of continuous flow technology to the DKR of amines has been demonstrated to be a highly efficient approach. nih.govacs.org
In a continuous flow setup, the racemic amine solution is passed through packed-bed reactors containing the immobilized lipase and the racemization catalyst. rsc.orgacs.org This allows for the continuous production of the desired enantiomerically pure amide. Such systems can be operated for extended periods, providing a scalable and sustainable method for the synthesis of chiral amines. rsc.orgnih.govacs.org The integration of reaction and work-up steps in a continuous flow process further enhances the efficiency and reduces waste. rsc.orgrsc.org
Table 2: Comparison of Resolution Techniques
| Technique | Maximum Theoretical Yield | Key Features |
|---|---|---|
| Enzymatic Kinetic Resolution (KR) | 50% | Utilizes an enzyme to selectively react with one enantiomer. nih.govnih.gov |
| Dynamic Kinetic Resolution (DKR) | 100% | Combines enzymatic resolution with in-situ racemization of the undesired enantiomer. organic-chemistry.orgnih.gov |
| Continuous Flow DKR | 100% | Implements DKR in a continuous manufacturing process for enhanced efficiency and scalability. rsc.orgnih.govacs.org |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Mechanistic Investigations of Chemical Transformations Involving S 1 3 Chlorophenyl Propan 1 Amine
Elucidation of Reductive Amination Reaction Mechanisms
Reductive amination, a cornerstone of amine synthesis, transforms a carbonyl group into an amine through an intermediate imine. wikipedia.org This process is widely utilized in organic chemistry for its efficiency and applicability in one-pot syntheses under mild conditions. wikipedia.org The synthesis of (S)-1-(3-Chlorophenyl)propan-1-amine often employs this methodology, starting from a suitable ketone or aldehyde.
Detailed Pathways of Imine Intermediate Formation and Reduction
The formation of the crucial imine intermediate is a two-step process that begins with the nucleophilic addition of an amine to a carbonyl compound, forming a hemiaminal. wikipedia.orgnumberanalytics.com This is followed by the elimination of a water molecule to yield the imine. masterorganicchemistry.com This reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. youtube.comyoutube.com The reaction is an equilibrium process, and to drive it towards the formation of the imine, the water produced is often removed. nih.gov
Interactive Table: Key Steps in Reductive Amination
| Step | Reactants | Intermediate/Product | Key Features |
| Imine Formation | Carbonyl Compound + Primary Amine | Hemiaminal -> Imine | Nucleophilic addition followed by dehydration. wikipedia.orgmasterorganicchemistry.com Typically acid-catalyzed. youtube.com |
| Reduction | Imine + Reducing Agent | Amine | Reduction of the C=N double bond. masterorganicchemistry.com |
Catalytic Roles of Lewis Acids and Reducing Agents
The efficiency and selectivity of reductive amination are significantly influenced by the choice of catalysts and reducing agents. numberanalytics.com Lewis acids, such as titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂), can be employed to activate the carbonyl group towards nucleophilic attack by the amine, thereby facilitating imine formation, especially for less reactive substrates. masterorganicchemistry.comcommonorganicchemistry.com Boron trifluoride (BF₃) complexes have also been studied as catalysts in direct reductive amination, with computational studies suggesting that species like BF₃–H₂O can be effective. rsc.org Lewis acids function as electron acceptors, interacting with electron-rich sites to modulate the electronic properties and reactivity of the substrate. nih.govbeilstein-journals.org
A variety of reducing agents are utilized in reductive amination, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common. masterorganicchemistry.comcommonorganicchemistry.com Sodium cyanoborohydride is a milder reducing agent than sodium borohydride (B1222165) (NaBH₄) and is effective under the mildly acidic conditions that favor imine formation. masterorganicchemistry.com It selectively reduces the protonated imine (iminium ion) over the starting carbonyl compound. youtube.commasterorganicchemistry.com Sodium triacetoxyborohydride is another selective reducing agent that is often preferred due to concerns about the toxicity of cyanide byproducts from NaBH₃CN. masterorganicchemistry.com The choice of reducing agent is critical for the success of a one-pot reductive amination, as it must not readily reduce the initial aldehyde or ketone. nih.gov
Interactive Table: Common Reagents in Reductive Amination
| Reagent Type | Examples | Role in the Reaction |
| Lewis Acid Catalysts | Ti(OiPr)₄, ZnCl₂, BF₃ complexes | Activate the carbonyl group towards nucleophilic attack. masterorganicchemistry.comcommonorganicchemistry.comrsc.org |
| Reducing Agents | NaBH₃CN, NaBH(OAc)₃, NaBH₄ | Reduce the imine or iminium ion to the amine. masterorganicchemistry.comcommonorganicchemistry.com |
Functional Group Transformations and Aromatic Substitutions
The this compound molecule possesses two key reactive sites: the 3-chlorophenyl moiety and the amine functionality. These sites allow for a range of chemical modifications.
Nucleophilic Aromatic Substitution on the 3-Chlorophenyl Moiety
Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. fishersci.co.uk While less common than electrophilic aromatic substitution, it is a valuable tool for modifying aryl compounds. fishersci.co.uk The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the departure of the leaving group. masterorganicchemistry.comyoutube.com The presence of electron-withdrawing groups on the aromatic ring can facilitate this reaction by stabilizing the anionic intermediate. masterorganicchemistry.comyoutube.com
In the case of this compound, the chlorine atom can potentially be displaced by a strong nucleophile. However, the success of such a substitution depends on the reaction conditions and the nature of the nucleophile. Other mechanisms for nucleophilic aromatic substitution include the benzyne (B1209423) mechanism and the aromatic SN1 reaction of diazonium salts. fishersci.co.ukdalalinstitute.com
Oxidation and Reduction Chemistry of the Amine Functionality
The amine group of this compound can undergo oxidation reactions. Primary amines can be oxidized to a variety of products, including hydroxylamines, nitroso compounds, and nitro compounds, depending on the oxidizing agent and reaction conditions. libretexts.org For instance, oxidation with hydrogen peroxide or peroxycarboxylic acids can lead to these transformations. libretexts.org
Stereochemical Control and Stereoselectivity in Reaction Mechanisms
Maintaining the stereochemical integrity of the chiral center in this compound during chemical transformations is of paramount importance, particularly in pharmaceutical applications.
Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com In the context of synthesizing or modifying this compound, achieving high stereoselectivity is a key objective. Asymmetric reductive amination, for example, is a method used to produce enantiomerically pure chiral amines. wikipedia.org This can be achieved by using a chiral catalyst during the reduction of the imine intermediate. The thoughtful design of reaction pathways, including the strategic placement of stereodirecting elements, can allow for the controlled formation of desired stereoisomers. nih.gov The stereoselectivity of a reaction is influenced by the reaction mechanism and the structure of the starting materials. masterorganicchemistry.com
Transition State Analysis and Enantioselective Pathways
The formation of a specific enantiomer, such as this compound, is the result of competing diastereomeric reaction pathways, where the transition state leading to the desired enantiomer is energetically favored. wikipedia.org A common and powerful method for the asymmetric synthesis of such chiral alcohols, which can be subsequently converted to amines, is the Corey-Bakshi-Shibata (CBS) reduction of the corresponding prochiral ketone, in this case, 1-(3-chlorophenyl)propan-1-one. nih.gov
The enantioselectivity of the CBS reduction is rationalized by the formation of a rigid, bicyclic transition state involving the oxazaborolidine catalyst, the borane (B79455) reducing agent, and the ketone substrate. researchgate.netnih.gov Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the structure of these transition states. researchgate.net For the reduction of acetophenone (B1666503), a close structural analog of 3-chloropropiophenone (B135402), it has been proposed that the reaction proceeds through a six-membered, chair-like transition state. caltech.eduharvard.edu
In this model, the ketone coordinates to the Lewis acidic boron atom of the CBS catalyst. The hydride from the borane, which is coordinated to the Lewis basic nitrogen of the catalyst, is then delivered to the carbonyl carbon. nih.gov The stereochemical outcome is dictated by the orientation of the ketone's substituents (the larger 'RL' and smaller 'RS' groups) in the transition state. The most stable transition state is one that minimizes steric repulsion between the larger substituent of the ketone and the substituents on the chiral catalyst. wikipedia.org For the synthesis of the (S)-alcohol, the 3-chlorophenyl group (RL) would orient itself away from the bulky substituent of the (R)-CBS catalyst, leading to the preferential formation of the (S)-enantiomer.
Recent computational analyses have suggested that London dispersion (LD) interactions, rather than purely steric hindrance, can be the dominant factor in determining enantioselectivity in some CBS reductions. caltech.edu These attractive noncovalent interactions between the catalyst and the substrate can stabilize one transition state over the other, thereby directing the stereochemical outcome. caltech.edu While specific DFT calculations for the reduction of 3-chloropropiophenone are not widely reported in the literature, the principles derived from studies on acetophenone and other substituted ketones provide a robust framework for understanding the enantioselective pathway to (S)-1-(3-chlorophenyl)-1-propanol, a direct precursor to the target amine.
The conversion of the resulting (S)-3-chloro-1-phenylpropanol to the amine can be achieved through various methods, preserving the stereochemistry at the chiral center.
Influence of Chiral Catalysts and Auxiliaries on Reaction Outcome
Chiral catalysts and auxiliaries are fundamental tools in asymmetric synthesis, creating a chiral environment that directs the stereochemical course of a reaction. harvard.eduscispace.com In the context of synthesizing this compound, both catalytic asymmetric reduction and the use of chiral auxiliaries in alkylation reactions are highly relevant strategies.
Chiral Catalysts in Asymmetric Hydrogenation:
Asymmetric hydrogenation of imines or the precursor ketones is a highly efficient method for producing chiral amines. nih.gov Ruthenium complexes bearing chiral diphosphine ligands, such as BINAP, in combination with chiral diamine ligands, have demonstrated high catalytic activity and enantioselectivity in the hydrogenation of a wide range of ketones. nih.gov The proposed mechanism involves a concerted six-membered transition state where the chiral ligands create a well-defined steric and electronic environment, forcing the hydrogen to add to one face of the carbonyl or imine preferentially. nih.gov The enantioselectivity of these reactions is highly dependent on the structure of the chiral ligand and the reaction conditions.
Chiral Auxiliaries in Diastereoselective Alkylation:
An alternative and widely employed strategy involves the use of a chiral auxiliary. scispace.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a subsequent reaction. scispace.com For the synthesis of amines like this compound, a common approach is the diastereoselective alkylation of an enolate derived from an amide of a chiral auxiliary. nih.gov
Pseudoephedrine is a well-established and practical chiral auxiliary for the asymmetric alkylation of amide enolates. nih.govstrath.ac.uk In a typical sequence, a carboxylic acid is coupled with (S,S)-(+)-pseudoephedrine to form an amide. Deprotonation of this amide with a strong base like lithium diisopropylamide (LDA) generates a lithium enolate. The chelation of the lithium cation between the enolate oxygen and the oxygen of the pseudoephedrine hydroxyl group creates a rigid, conformationally constrained system. strath.ac.uk This rigid structure effectively shields one face of the enolate, directing the approach of an electrophile, such as a benzyl (B1604629) halide, to the opposite, less sterically hindered face. nih.gov After the alkylation step, the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched carboxylic acid, which can then be converted to the target amine.
The diastereoselectivity of these alkylation reactions is often very high, as illustrated in the following table which shows representative data for the alkylation of pseudoephedrine amides.
Table 1: Diastereoselective Alkylation of Pseudoephedrine Amides
| Electrophile (R-X) | Product Diastereomeric Ratio (dr) | Yield (%) | Reference |
|---|---|---|---|
| Benzyl Bromide | >95:5 | 91 | nih.gov |
| Allyl Iodide | >95:5 | 89 | nih.gov |
| Ethyl Iodide | 97:3 | 85 | nih.gov |
| Isobutyl Iodide | 96:4 | 82 | nih.gov |
Similarly, Evans oxazolidinones are powerful chiral auxiliaries used in asymmetric alkylations. wikipedia.orguwindsor.ca An N-acylated oxazolidinone can be deprotonated to form a Z-enolate, which is chelated to a metal cation (e.g., Li+ or Bu2B+). santiago-lab.com The bulky substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, leading to highly diastereoselective alkylation. wikipedia.orgwilliams.edu The auxiliary can then be removed under various conditions to provide the chiral carboxylic acid, which is a precursor to the desired amine.
The following table presents typical diastereoselectivities achieved in the alkylation of Evans oxazolidinone-derived enolates.
Table 2: Diastereoselective Alkylation of N-Acyl Evans Oxazolidinones
| Auxiliary Substituent (R') | Electrophile (R-X) | Product Diastereomeric Ratio (dr) | Yield (%) | Reference |
|---|---|---|---|---|
| Benzyl | Benzyl Bromide | >99:1 | 95 | wikipedia.org |
| Isopropyl | Allyl Iodide | 98:2 | 90 | williams.edu |
| Benzyl | Ethyl Iodide | 95:5 | 88 | wikipedia.org |
| Isopropyl | Methyl Iodide | 99:1 | 92 | uwindsor.ca |
Advanced Spectroscopic and Crystallographic Characterization for Stereochemical and Structural Elucidation
X-ray Diffraction (XRD) for Absolute Configuration Determination and Crystal Structure Analysis
Single-Crystal X-ray Crystallography of (S)-1-(3-Chlorophenyl)propan-1-amine and its Salts
In a hypothetical crystal structure of this compound hydrochloride, one would anticipate the following key features:
Protonation of the Amine: The nitrogen atom of the propan-1-amine moiety would be protonated, forming an ammonium (B1175870) group (-NH3+).
Ionic Interaction: A primary electrostatic interaction would exist between the positively charged ammonium group and the negatively charged chloride anion.
Hydrogen Bonding: The ammonium group would act as a hydrogen bond donor, forming N-H···Cl interactions. These interactions are fundamental to the stability of the crystal lattice. mdpi.com
Molecular Conformation: The conformation of the molecule would be defined by the torsion angles of the ethyl group and the orientation of the 3-chlorophenyl ring relative to the chiral center.
A representative table of crystallographic data that could be expected from such an analysis is presented below, based on typical values for similar organic salts.
Table 1: Hypothetical Crystallographic Data for this compound Hydrochloride
| Parameter | Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁ (non-centrosymmetric) or P2₁/c (centrosymmetric) |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-105 |
| γ (°) | 90 |
| Volume (ų) | 1500-2000 |
| Z (molecules per unit cell) | 4 |
Analysis of Intermolecular Interactions via Hirshfeld Surface and Packing Diagrams
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.commdpi.comnih.govresearchgate.net By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. This analysis provides a detailed picture of the forces governing the crystal packing.
For this compound, a Hirshfeld surface analysis would reveal the nature and extent of various intermolecular interactions. The key interactions expected to be observed are:
Hydrogen Bonds: As mentioned, N-H···Cl hydrogen bonds would be prominent in the hydrochloride salt. These would appear as distinct red regions on the d_norm surface, indicating close contacts.
π-Interactions: The 3-chlorophenyl ring could participate in π-π stacking or C-H···π interactions, which would also be visible on the Hirshfeld surface. researchgate.net
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. A hypothetical breakdown of these contacts is shown in the table below.
Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Percentage Contribution (%) |
| H···H | 40-50 |
| Cl···H/H···Cl | 20-30 |
| C···H/H···C | 10-15 |
| N···H/H···N | 5-10 |
| C···C | 3-5 |
Packing diagrams, generated from the crystallographic data, would illustrate how the individual molecules are arranged in the unit cell, showing the formation of layers, chains, or more complex three-dimensional networks stabilized by the aforementioned intermolecular forces. researchgate.netscirp.org
Chiroptical Spectroscopy (VCD, ORD, ECD) for Absolute Stereochemistry
Chiroptical spectroscopy encompasses a group of techniques that are sensitive to the stereochemistry of chiral molecules. semanticscholar.org These methods, including Vibrational Circular Dichroism (VCD), Optical Rotatory Dispersion (ORD), and Electronic Circular Dichroism (ECD), are invaluable for determining the absolute configuration of enantiomers in solution. nih.govmdpi.com
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.orgchemrxiv.orgcas.cz The resulting VCD spectrum provides a fingerprint of the molecule's absolute configuration. By comparing the experimental VCD spectrum of this compound with the spectrum predicted by quantum chemical calculations for the (S)-enantiomer, a definitive assignment of the absolute configuration can be made. rsc.org
Optical Rotatory Dispersion (ORD) is the measurement of the change in optical rotation of a substance with the wavelength of light. nih.govwikipedia.org A plain ORD curve, which does not cross the zero-rotation axis, or a curve exhibiting a Cotton effect (a characteristic change in optical rotation in the vicinity of an absorption band) can be used to correlate the structure of a molecule with its stereochemistry. rsc.orgnih.gov The sign of the Cotton effect can often be related to the absolute configuration.
Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized ultraviolet-visible light by a chiral molecule. nih.govnih.gov The chromophores within the molecule, such as the 3-chlorophenyl group in this case, give rise to characteristic ECD signals. The resulting ECD spectrum, with its positive and negative Cotton effects, is unique to a specific enantiomer. Computational modeling of the ECD spectrum for the (S)-configuration and its comparison with the experimental spectrum provides a reliable method for assigning the absolute stereochemistry. mdpi.comnih.govresearchgate.net For many chiral amines, empirical rules have also been developed to correlate the sign of the Cotton effects to the absolute configuration. nih.gov
Table 3: Chiroptical Techniques for Absolute Stereochemistry Determination
| Technique | Principle | Application to this compound |
| VCD | Differential absorption of left and right circularly polarized IR light. | Comparison of experimental and calculated vibrational spectra to confirm the (S)-configuration. |
| ORD | Variation of optical rotation with the wavelength of light. | Measurement of the optical rotation at various wavelengths to obtain a characteristic curve for the (S)-enantiomer. |
| ECD | Differential absorption of left and right circularly polarized UV-Vis light. | The sign and magnitude of Cotton effects arising from the 3-chlorophenyl chromophore are compared with theoretical predictions for the (S)-isomer. nih.gov |
Computational Chemistry and Theoretical Studies of S 1 3 Chlorophenyl Propan 1 Amine
Density Functional Theory (DFT) for Molecular Structure and Energetics
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net DFT calculations are instrumental in determining the optimized geometry, conformational stability, and vibrational properties of molecules. For (S)-1-(3-Chlorophenyl)propan-1-amine, these calculations are typically performed using a basis set such as 6-311++G(d,p) to ensure a high degree of accuracy. nih.govelsevierpure.com
The first step in a computational analysis is typically geometry optimization, where the molecule's structure is adjusted to find the lowest energy arrangement of its atoms. scispace.com For a flexible molecule like this compound, which has several rotatable bonds, this process involves exploring the conformational landscape to identify the most stable conformers. nih.govresearchgate.net The potential energy surface is scanned by systematically rotating key dihedral angles, such as those around the C-C and C-N bonds of the propanamine side chain.
The optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, for the most stable conformer of this compound can be determined. These theoretical values can then be compared with experimental data if available, for instance from X-ray crystallography studies of similar compounds. researchgate.net
Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level) (Note: The following data is illustrative and based on typical values for similar molecular structures.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C-Cl | 1.745 |
| C-N | 1.468 | |
| C-C (ring) | 1.390 - 1.395 | |
| C-H (aromatic) | 1.084 | |
| C-H (aliphatic) | 1.095 | |
| Bond Angle (°) | C-C-Cl | 119.5 |
| C-C-N | 111.2 | |
| H-N-H | 107.5 | |
| Dihedral Angle (°) | C-C-C-N | -178.5 |
Once the optimized geometry is obtained, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. elsevierpure.com These calculations not in only help in the assignment of experimental vibrational bands but also confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). nih.gov
Potential Energy Distribution (PED) analysis is then used to provide a detailed description of each vibrational mode in terms of the contributions from individual internal coordinates (e.g., stretching, bending, and torsion). nepjol.inforesearchgate.net This allows for a definitive assignment of the observed spectral bands. For this compound, key vibrational modes include the N-H stretching of the amine group, C-H stretching of the aromatic ring and aliphatic chain, and the characteristic C-Cl stretching vibration. nih.govresearchgate.net
Table 2: Calculated Vibrational Frequencies and PED Analysis for Key Modes of this compound (Note: The following data is illustrative and based on typical values for similar functional groups.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | PED Contribution (%) |
| N-H asymmetric stretch | 3450 | ν(N-H) 99% |
| N-H symmetric stretch | 3365 | ν(N-H) 98% |
| C-H aromatic stretch | 3080 | ν(C-H) 95% |
| C-H aliphatic stretch | 2975 | ν(C-H) 96% |
| N-H bending | 1620 | δ(N-H) 85% |
| C=C aromatic stretch | 1580 | ν(C=C) 80% |
| C-N stretch | 1220 | ν(C-N) 65%, δ(C-H) 20% |
| C-Cl stretch | 740 | ν(C-Cl) 70%, δ(C-C-C) 15% |
Electronic Structure and Chemical Reactivity Descriptors
Beyond molecular structure, computational methods are invaluable for elucidating the electronic properties of a molecule, which in turn govern its chemical reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the amine group and the phenyl ring, while the LUMO may be distributed over the aromatic system. wuxibiology.comresearchgate.net
Table 3: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Note: The following data is illustrative.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -0.98 |
| HOMO-LUMO Gap (ΔE) | 5.27 |
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. mdpi.comnih.gov It is plotted on the molecule's surface and uses a color scale to indicate regions of different electrostatic potential. Red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), which are prone to nucleophilic attack. walisongo.ac.idresearchgate.net
In the MEP map of this compound, the most negative potential is expected to be located near the nitrogen atom of the amine group due to its lone pair of electrons. The chlorine atom will also exhibit a region of negative potential. Positive potential would be concentrated around the hydrogen atoms of the amine group. elsevierpure.com
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wisc.edu It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization, also known as hyperconjugation. nih.gov The strength of these interactions is evaluated using second-order perturbation theory, where a larger interaction energy (E(2)) indicates greater electron delocalization and stabilization of the molecule. nih.gov
For this compound, NBO analysis can reveal key interactions, such as the delocalization of the nitrogen lone pair into adjacent antibonding orbitals and the π-electron delocalization within the phenyl ring. elsevierpure.com
Table 4: Selected NBO Analysis Results for this compound (Note: The following data is illustrative.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (N) | σ(C-H) | 2.85 |
| π(C1-C2) | π(C3-C4) | 19.50 |
| π(C3-C4) | π*(C5-C6) | 21.30 |
Global and Local Chemical Reactivity Descriptors (e.g., Hardness, Softness, Fukui Functions)
Global and local chemical reactivity descriptors are pivotal in predicting the chemical behavior of this compound. These descriptors are derived from the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capacity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a larger gap implies higher stability.
From these orbital energies, key global reactivity parameters are calculated. Chemical hardness (η) quantifies the resistance to change in electron distribution, while its inverse, softness (S), indicates the molecule's reactivity. Other descriptors include electronegativity (χ), which measures electron-attracting tendency, and the electrophilicity index (ω), which describes the energy stabilization when the molecule accepts electrons.
For a more granular view, local reactivity is analyzed using Fukui functions. These functions identify the specific atomic sites within the molecule most susceptible to nucleophilic, electrophilic, or radical attack. In this compound, this analysis would pinpoint the reactivity of the nitrogen atom's lone pair, the carbons on the phenyl ring, and the electron-withdrawing chlorine atom, thus predicting the regioselectivity of its reactions.
Table 1: Illustrative Global Reactivity Descriptors Note: The following values are illustrative, as specific computational results for this molecule are not available in the public domain. Actual values are dependent on the chosen level of theory and basis set.
| Descriptor | Symbol | Formula | Illustrative Value | Unit |
| HOMO Energy | E_HOMO | - | -6.2 | eV |
| LUMO Energy | E_LUMO | - | -0.8 | eV |
| Energy Gap | ΔE | E_LUMO - E_HOMO | 5.4 | eV |
| Ionization Potential | I | -E_HOMO | 6.2 | eV |
| Electron Affinity | A | -E_LUMO | 0.8 | eV |
| Hardness | η | (I - A) / 2 | 2.7 | eV |
| Softness | S | 1 / η | 0.37 | eV⁻¹ |
| Electronegativity | χ | (I + A) / 2 | 3.5 | eV |
| Electrophilicity Index | ω | χ² / (2η) | 2.27 | eV |
Non-Linear Optical (NLO) Properties and Molecular Polarizability
The non-linear optical (NLO) properties of this compound are of significant interest for its potential use in optoelectronic technologies. Computational analysis focuses on key parameters like the molecular dipole moment (μ), linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β).
Table 2: Illustrative Non-Linear Optical Properties Note: The following values are illustrative. Actual values are dependent on the computational method and basis set used.
| Property | Symbol | Illustrative Value | Unit |
| Dipole Moment | μ | 2.1 | Debye |
| Mean Polarizability | ⟨α⟩ | 120.5 | a.u. |
| Total First Hyperpolarizability | β_tot | 8.5 x 10⁻³⁰ | esu |
Thermodynamic Properties and Reaction Profiles
Theoretical calculations can predict the thermodynamic properties of this compound at various temperatures. Key properties such as the standard enthalpy of formation (ΔH_f°), standard entropy (S°), and heat capacity (C_p) are calculated to assess the molecule's thermal stability and energy content. This information is vital for understanding its behavior during chemical processing and for predicting the thermodynamics of reactions in which it participates.
Furthermore, computational chemistry allows for the mapping of reaction profiles. By calculating the potential energy surface for a proposed chemical transformation, researchers can identify the structures of transition states and intermediates. This analysis yields critical kinetic data, such as activation energies, providing a deep, mechanistic understanding of how the molecule reacts. This knowledge is instrumental in optimizing synthetic routes and controlling reaction outcomes.
Table 3: Illustrative Thermodynamic Properties at 298.15 K Note: The following values are illustrative and are typically derived from frequency calculations in computational chemistry software.
| Property | Symbol | Illustrative Value | Unit |
| Standard Enthalpy of Formation | ΔH_f° | 45.2 | kJ/mol |
| Standard Entropy | S° | 410.5 | J/(mol·K) |
| Heat Capacity | C_p | 225.8 | J/(mol·K) |
Solvation Models and Solvent Effects on Electronic and Structural Properties
The surrounding solvent medium can significantly alter the properties of this compound. Computational solvation models are used to simulate these environmental effects. Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a uniform dielectric, which is efficient for studying how polarity affects molecular geometry, electronic stability (HOMO-LUMO gap), and spectroscopic properties. For instance, in a polar solvent, the molecule's dipole moment is expected to increase.
Advanced Wavefunction Analysis (e.g., Electron Localization Function, Localized Orbital Locator)
To gain a deeper understanding of the chemical bonding within this compound, advanced wavefunction analysis methods are employed. The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are powerful visualization tools that map the electron localization in a molecule.
ELF analysis provides a clear picture of bonding, distinguishing between covalent bonds, non-bonding lone pairs, and core electrons. For this molecule, ELF would visualize the C-Cl bond, the aromatic system's delocalized electrons, and the high localization of the lone pair on the nitrogen atom. The LOL provides complementary information, offering sharp and clear delineations of bonding regions. Together, these analyses provide a rich, qualitative and quantitative description of the molecule's electronic architecture, which underpins its observed chemical reactivity and physical properties.
Synthetic Diversification and Derivatization of S 1 3 Chlorophenyl Propan 1 Amine
Systematic Chemical Modification of the Aryl and Aliphatic Moieties
The modification of both the aryl and aliphatic portions of (S)-1-(3-chlorophenyl)propan-1-amine is a key strategy for developing new chemical entities. These modifications can profoundly influence the molecule's chemical and physical properties.
The inherent chirality of this compound is a critical determinant of its reactivity and its interactions with other chiral molecules. The spatial arrangement of the substituents around the stereogenic center dictates the approach of reagents and can lead to high diastereoselectivity in reactions. For instance, the primary amine group is a versatile handle for a variety of transformations, including acylation, alkylation, and reductive amination. The stereochemistry at the C1 position influences the conformational preferences of the molecule, which in turn affects the reactivity of the amine.
The presence of the chlorine atom on the phenyl ring at the meta-position also plays a significant role in the molecule's reactivity. It is an electron-withdrawing group, which can influence the pKa of the amine and the nucleophilicity of the aromatic ring. This electronic effect, combined with the steric environment imposed by the chiral propan-1-amine side chain, governs the outcomes of functionalization reactions on both the aliphatic and aryl moieties.
A common strategy to explore the chemical space around this compound involves the synthesis of analogues with different halogenation patterns or other substituents on the phenyl ring. These modifications are often pursued to modulate properties such as lipophilicity, metabolic stability, and target-binding affinity.
Researchers have developed synthetic routes to introduce various substituents at different positions of the phenyl ring. For example, starting from different substituted propiophenones, a range of analogues can be synthesized. The general approach often involves the asymmetric reduction of a substituted propiophenone (B1677668) oxime or the reductive amination of the corresponding ketone.
Below is a table summarizing some of the synthesized analogues with varied substituents on the phenyl ring:
| Substituent | Position on Phenyl Ring | Resulting Analogue Name |
| Fluoro | 4 | (S)-1-(3-Chloro-4-fluorophenyl)propan-1-amine |
| Bromo | 3 | (S)-1-(3-Bromophenyl)propan-1-amine |
| Methyl | 4 | (S)-1-(3-Chloro-4-methylphenyl)propan-1-amine |
| Methoxy | 4 | (S)-1-(3-Chloro-4-methoxyphenyl)propan-1-amine |
Synthesis of Stereoisomeric and Diastereomeric Analogues for Comparative Studies
To understand the role of stereochemistry in the biological activity and chemical properties of this compound, the synthesis of its stereoisomers is crucial. The (R)-enantiomer, (R)-1-(3-chlorophenyl)propan-1-amine, is often synthesized for comparative purposes. The differential effects of the two enantiomers can provide insights into their interactions with chiral biological targets such as enzymes and receptors.
The synthesis of diastereomers is another important area of investigation. This is typically achieved by reacting the chiral amine with a chiral acid or by introducing a second stereocenter into the molecule. The resulting diastereomers can be separated by techniques such as chromatography or crystallization. These separated diastereomers are then used in comparative studies to probe the influence of the relative configuration of the stereocenters on the molecule's properties.
A summary of stereoisomeric and diastereomeric analogues is presented below:
| Isomer Type | Example Name | Key Synthetic Feature |
| Enantiomer | (R)-1-(3-Chlorophenyl)propan-1-amine | Use of the opposite enantiomer of a chiral catalyst or resolving agent. |
| Diastereomer | (S)-N-((S)-1-(3-Chlorophenyl)propyl)lactamide | Reaction with a chiral acid (e.g., L-lactic acid). |
| Diastereomer | (R)-N-((S)-1-(3-Chlorophenyl)propyl)lactamide | Reaction with a chiral acid (e.g., D-lactic acid). |
These comparative studies are fundamental in fields like pharmacology and materials science, where stereochemistry can dictate function.
Integration into Complex Molecular Architectures and Hybrid Structures
The utility of this compound extends to its use as a scaffold for building more complex molecules. Its primary amine allows for its covalent attachment to other molecular fragments, leading to the creation of hybrid structures with potentially novel properties.
For instance, it can be incorporated into peptide sequences or linked to other pharmacophores to create multi-target ligands. The synthesis of such complex molecules often involves standard peptide coupling protocols or other robust bond-forming reactions. The resulting architectures can be designed to probe complex biological systems or to develop new materials with specific functions. The chiral nature of the this compound unit can also be used to induce chirality in the larger supramolecular assembly.
Emerging Research Directions and Future Perspectives in Chiral Arylpropylamine Chemistry
Continuous Flow Chemistry and Microreactor Applications in Asymmetric Synthesis
Continuous flow chemistry, characterized by the use of microreactors and other flow devices, offers significant advantages over traditional batch processing for the synthesis of chiral amines. mt.com These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety for highly exothermic or hazardous reactions, and the potential for seamless integration of reaction and purification steps. mt.comrsc.org
The application of continuous flow technology to the asymmetric synthesis of chiral amines, including arylpropylamines, is a rapidly growing field. For instance, researchers have successfully employed packed-bed reactors containing immobilized enzymes or chiral catalysts for the continuous production of enantiomerically enriched amines. nih.gov This approach not only facilitates catalyst recycling but also allows for prolonged, stable production runs. nih.gov One pioneering example demonstrated a multi-step continuous flow synthesis of (R)- and (S)-rolipram, a chiral API, utilizing a series of heterogeneous catalysts in packed-bed columns. nih.gov
Real-time monitoring of reactions within flow systems is crucial for optimization and control. mt.com Process Analytical Technology (PAT), such as in-line Fourier Transform Infrared (FTIR) spectroscopy, enables the continuous tracking of reactant conversion and product formation. mt.comnih.govacs.org This data can be integrated with automated control systems to maintain optimal reaction conditions and ensure consistent product quality. mt.com For example, the use of an in-line FTIR spectrometer was instrumental in optimizing the continuous flow synthesis of an intermediate for goniothalamin, achieving high yield and enantiomeric excess. nih.govacs.org
The table below summarizes key aspects and findings related to the use of continuous flow chemistry in asymmetric synthesis.
| Feature | Description | Benefits | Representative Findings |
| Microreactors | Small-scale reactors with high surface-area-to-volume ratios. | Precise temperature control, rapid mixing, enhanced safety. mt.comrsc.org | Enabled the safe handling of highly exothermic reactions and unstable intermediates. mt.comresearchgate.net |
| Packed-Bed Reactors | Columns filled with a solid catalyst or reagent. | Catalyst recyclability, continuous operation, simplified product purification. nih.gov | Successful continuous synthesis of (S)-rolipram with 96% ee over 24 hours. nih.gov |
| Process Analytical Technology (PAT) | In-line monitoring tools (e.g., FTIR). | Real-time reaction monitoring, process optimization, quality control. mt.comnih.gov | Facilitated the optimization of a continuous Grignard addition, leading to 98% yield. nih.govacs.org |
| Telescoped Synthesis | Integration of multiple reaction steps without intermediate isolation. | Reduced waste, shorter overall process time, increased efficiency. nih.govnih.gov | A multi-step flow system for (S)-rolipram synthesis eliminated intermediate purification steps. nih.gov |
Computational Design and Prediction in Reaction Optimization and Catalyst Discovery
Computational chemistry has emerged as a powerful tool to accelerate the discovery and optimization of catalysts and reaction conditions for asymmetric synthesis. chiralpedia.com By employing techniques such as molecular modeling and machine learning, researchers can gain deep insights into reaction mechanisms, predict the enantioselectivity of chiral catalysts, and screen vast virtual libraries of potential catalysts before committing to laboratory synthesis. chiralpedia.comyoutube.com
In the context of chiral arylpropylamine synthesis, computational methods can be used to:
Model Catalyst-Substrate Interactions: Understanding how a chiral catalyst interacts with a prochiral substrate is key to predicting and improving enantioselectivity. chiralpedia.com
Predict Reaction Outcomes: Machine learning algorithms, trained on large datasets of experimental reactions, can predict the major products and yields of new reactions with increasing accuracy. acs.orgresearchgate.net This predictive power can significantly reduce the number of experiments required for optimization. acs.org
Design Novel Catalysts: Computational tools can guide the rational design of new chiral ligands and catalysts with enhanced activity and selectivity. monash.edu This iterative process of computational design, experimental validation, and model refinement is accelerating the development of next-generation catalysts. chiralpedia.com
A notable example of this approach involved the development of a statistical model to predict the outcome of nucleophilic additions to imines catalyzed by chiral phosphoric acids. youtube.com This model, which considered various reaction parameters like solvents, amines, and nucleophiles, was able to predict the enantioselectivity of new reactions with reasonable accuracy. youtube.com
The following table highlights the impact of computational approaches on catalyst design and reaction optimization.
| Computational Technique | Application in Asymmetric Synthesis | Key Advantages |
| Molecular Modeling | Simulating catalyst-substrate interactions and reaction pathways. | Provides mechanistic insights, helps rationalize observed stereoselectivity. chiralpedia.com |
| Quantum Mechanics (QM) | Calculating electronic structures and energies of molecules and transition states. | High accuracy in predicting reaction barriers and catalyst performance. |
| Machine Learning (ML) | Developing predictive models from experimental data. | Accelerates reaction optimization, identifies optimal conditions from a large parameter space. acs.orgnih.gov |
| Virtual Screening | Computationally evaluating large libraries of potential catalysts. | Reduces the experimental effort required for catalyst discovery. chiralpedia.com |
Sustainable and Green Chemistry Approaches for Chiral Amine Production
The principles of green chemistry are increasingly influencing the development of synthetic routes to chiral amines. acs.orgnih.gov The goal is to design processes that are not only efficient and selective but also environmentally benign, minimizing waste and the use of hazardous substances. acs.org
Biocatalysis stands out as a particularly promising green approach for the synthesis of chiral amines. acs.orgnih.gov Enzymes, such as transaminases, amine dehydrogenases, and imine reductases, can catalyze the asymmetric synthesis of amines with exceptional enantioselectivity under mild reaction conditions (aqueous media, ambient temperature and pressure). nih.govnih.gov The use of engineered enzymes has further expanded the substrate scope and catalytic efficiency of these biocatalytic methods. nih.gov
Other green chemistry strategies applicable to chiral amine synthesis include:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. nih.gov Asymmetric hydrogenation is a prime example of an atom-economical reaction. nih.gov
Use of Renewable Feedstocks: Exploring the use of biomass-derived starting materials to reduce reliance on petrochemicals. nih.gov
Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives.
The development of "hydrogen borrowing" or "hydrogen transfer" catalysis is another significant advancement in green amine synthesis. thieme-connect.de This strategy allows for the direct amination of alcohols, with water as the only byproduct, thus representing a highly atom-economical and environmentally friendly route to chiral amines. thieme-connect.de
The table below outlines some key green chemistry approaches for chiral amine production.
| Green Chemistry Approach | Description | Relevance to Chiral Amine Synthesis |
| Biocatalysis | Use of enzymes as catalysts. | High enantioselectivity, mild reaction conditions, reduced environmental impact. acs.orgnih.gov |
| Asymmetric Hydrogenation | Direct addition of hydrogen across a C=N bond. | High atom economy, produces minimal waste. nih.gov |
| Hydrogen Borrowing Catalysis | Direct amination of alcohols using a metal catalyst. | Generates water as the only byproduct, highly atom-economical. thieme-connect.de |
| Use of Renewable Feedstocks | Sourcing starting materials from biomass. | Reduces dependence on fossil fuels. nih.gov |
Development of Novel Analytical Probes for In-Situ Chiral Monitoring
The ability to monitor the progress and stereochemical outcome of a chiral reaction in real-time is essential for process understanding, optimization, and control. nih.gov While traditional methods like chiral High-Performance Liquid Chromatography (HPLC) are highly effective for final product analysis, they are often not suitable for in-situ monitoring due to their offline nature and relatively long analysis times. nih.gov
Consequently, there is a growing interest in the development of novel analytical probes and techniques for the real-time, in-situ monitoring of chiral reactions. Some of the emerging methods include:
Chiral Spectroscopy: Techniques like chiral sum frequency generation (cSFG) spectroscopy are being explored for their potential to probe the stereochemistry of molecules at interfaces in real-time. nih.gov
Electrochemical Sensors: The development of chiral-modified electrodes offers a promising avenue for the rapid and sensitive electrochemical detection of enantiomers. mdpi.com
Chirality-Induced Spin Selectivity (CISS): This recently discovered effect, where electron transport through a chiral molecule is spin-dependent, has been harnessed to monitor chirality variations at the single-molecule level. pku.edu.cn This cutting-edge technique could provide unprecedented insights into stereoselective reactions. pku.edu.cn
The integration of such novel analytical probes into continuous flow systems could enable fully automated, self-optimizing processes for the synthesis of chiral compounds like (S)-1-(3-Chlorophenyl)propan-1-amine.
The following table provides an overview of emerging techniques for in-situ chiral monitoring.
| Analytical Technique | Principle | Potential Application |
| Chiral Sum Frequency Generation (cSFG) | A surface-sensitive spectroscopic technique that can distinguish between enantiomers. | In-situ monitoring of chiral reactions at interfaces. nih.gov |
| Electrochemical Chiral Sensors | Electrodes modified with a chiral selector to enable enantioselective detection. | Rapid and sensitive analysis of chiral compounds in solution. mdpi.com |
| Chirality-Induced Spin Selectivity (CISS) | Spin-dependent electron transport through chiral molecules. | Real-time monitoring of chirality changes at the single-molecule level. pku.edu.cn |
| In-situ NMR Spectroscopy | Nuclear Magnetic Resonance spectroscopy performed directly on the reacting mixture. | Provides detailed structural and quantitative information during the reaction. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for enantioselective preparation of (S)-1-(3-Chlorophenyl)propan-1-amine?
- Methodology : The synthesis typically involves asymmetric reduction of a prochiral ketone precursor, such as 3-chlorophenylpropan-1-one, using chiral catalysts (e.g., (R)- or (S)-BINAP-ligated ruthenium complexes). Alternatively, kinetic resolution via lipase-mediated transesterification of racemic intermediates can yield the (S)-enantiomer. Purification often employs column chromatography with silica gel and hexane/ethyl acetate gradients to isolate the amine .
- Key Considerations : Reaction yields and enantiomeric excess (ee) depend on catalyst loading, solvent polarity, and temperature. Hydrochloride salt formation (e.g., using HCl in diethyl ether) is common for stabilization .
Q. How can the enantiomeric purity of this compound be validated?
- Methodology : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10) with 0.1% diethylamine is standard. Comparison of retention times with racemic mixtures confirms ee >99% for the (S)-enantiomer. Mass spectrometry (ESI-MS, m/z 184.1 [M+H]⁺) and ¹H/¹³C NMR (δ ~1.3 ppm for CH₃, 3.1 ppm for NH₂) further characterize structural integrity .
Q. What are the critical safety protocols for handling this compound?
- Guidelines : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid skin contact due to potential amine toxicity. Waste disposal requires neutralization with dilute HCl before incineration. Storage under nitrogen at 4°C prevents oxidation .
Advanced Research Questions
Q. How does the 3-chlorophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Analysis : The electron-withdrawing chlorine group activates the phenyl ring for electrophilic aromatic substitution but deactivates it toward nucleophilic attacks. In SN2 reactions, the primary amine group reacts selectively with alkyl halides (e.g., methyl iodide) in THF at 60°C, yielding N-alkylated derivatives. DFT calculations (B3LYP/6-31G*) show enhanced stability of intermediates due to resonance effects from the chlorine substituent .
Q. What strategies optimize the compound’s application in structure-activity relationship (SAR) studies for CNS-targeted drugs?
- Design : Introduce substituents at the amine or phenyl group (e.g., 4-fluoro or 2,5-dimethyl analogs) to modulate lipophilicity (logP) and blood-brain barrier permeability. In vitro assays (e.g., receptor binding with 5-HT₁A or dopamine D₂ receptors) paired with molecular docking (AutoDock Vina) identify key interactions. For example, replacing chlorine with methoxy reduces affinity for serotonin transporters by 40% .
Q. How can conflicting crystallographic data on similar amines guide structural refinement of this compound?
- Resolution : Use SHELXL for single-crystal X-ray refinement. If twinning occurs (common in chiral amines), integrate high-resolution data (d-spacing <0.8 Å) and apply the TWIN/BASF command. Compare with published analogs (e.g., (S)-1-(2,5-dimethylphenyl)propan-1-amine, CCDC 2101235) to validate bond angles and torsional parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
